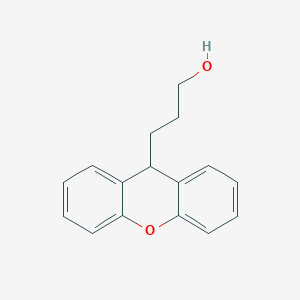
N-Acetyl-3-(dimethylamino)-L-alanylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-3-(dimethylamino)-L-alanylglycine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetyl group, a dimethylamino group, and a combination of alanyl and glycine amino acids. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-(dimethylamino)-L-alanylglycine typically involves the following steps:
Dimethylamination: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable dimethylamine donor reacts with the intermediate compound.
Peptide Bond Formation: The alanyl and glycine amino acids are coupled using standard peptide synthesis techniques, often employing carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a coupling agent like HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesizers and automated systems to ensure high yield and purity. The process is optimized to minimize side reactions and maximize the efficiency of each step. Quality control measures, including HPLC (High-Performance Liquid Chromatography) and mass spectrometry, are employed to verify the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-3-(dimethylamino)-L-alanylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under reflux conditions.
Major Products
Scientific Research Applications
N-Acetyl-3-(dimethylamino)-L-alanylglycine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to bioactive peptides.
Industry: Utilized in the development of novel materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of N-Acetyl-3-(dimethylamino)-L-alanylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s acetyl and dimethylamino groups play crucial roles in its binding affinity and specificity. The pathways involved may include modulation of enzyme activity, receptor binding, and subsequent signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-3-methylhistidine: An acetylated derivative of 3-methylhistidine, known for its association with prostate cancer.
N-Acetyl-4-(trifluoromethoxy)aniline: A compound with a trifluoromethoxy group, used in various chemical reactions.
Uniqueness
N-Acetyl-3-(dimethylamino)-L-alanylglycine is unique due to its specific combination of functional groups and amino acids, which confer distinct chemical properties and biological activities
Properties
CAS No. |
646071-68-3 |
|---|---|
Molecular Formula |
C9H17N3O4 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-[[(2S)-2-acetamido-3-(dimethylamino)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C9H17N3O4/c1-6(13)11-7(5-12(2)3)9(16)10-4-8(14)15/h7H,4-5H2,1-3H3,(H,10,16)(H,11,13)(H,14,15)/t7-/m0/s1 |
InChI Key |
VBLITVMGKUGRJT-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CN(C)C)C(=O)NCC(=O)O |
Canonical SMILES |
CC(=O)NC(CN(C)C)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl [5-chloro-2-(phenylethynyl)phenyl]phosphonate](/img/structure/B12592910.png)

![3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one](/img/structure/B12592917.png)

![6-{[4-(Decyloxy)anilino]methylidene}-3-(dodecyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12592930.png)
![4-(Bromomethyl)-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide](/img/structure/B12592941.png)

![4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B12592952.png)




